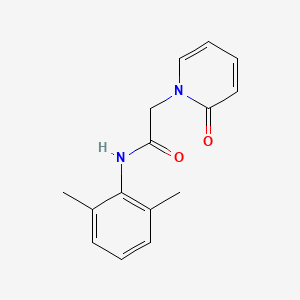

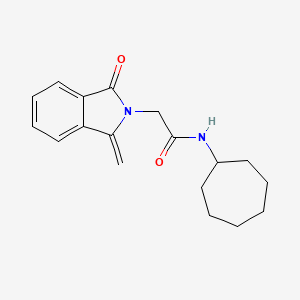

N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide, also known as DPA-714, is a novel and selective ligand for translocator protein (TSPO). TSPO is a mitochondrial protein that has been implicated in various physiological and pathological processes, including inflammation, oxidative stress, and cell death. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and oncology.

Mechanism of Action

N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide binds to TSPO, a protein that is primarily located in the outer mitochondrial membrane. TSPO has been implicated in various physiological and pathological processes, including inflammation, oxidative stress, and cell death. N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide binding to TSPO can modulate these processes, leading to potential therapeutic effects.

Biochemical and Physiological Effects:

N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to inhibit cancer cell proliferation, migration, and invasion. These effects are thought to be mediated through the modulation of TSPO activity.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide has several advantages for use in lab experiments. It is a highly selective ligand for TSPO, allowing for specific targeting of this protein. N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide also has good stability and can be easily synthesized. However, there are also limitations to the use of N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide. Its potency may vary depending on the cell type and experimental conditions. In addition, N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide may have off-target effects that need to be carefully considered.

Future Directions

There are several future directions for the use of N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide in scientific research. One potential direction is the development of new TSPO ligands with improved pharmacological properties. Another direction is the use of N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide as a PET imaging agent for the diagnosis and monitoring of neuroinflammatory and oncological diseases. N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide may also have potential therapeutic applications in these diseases, although further research is needed to fully explore this possibility.

Synthesis Methods

N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-acetylpyridine with N-(2,6-dimethylphenyl)acetamide in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography or recrystallization. Other methods of synthesis have also been reported, including the use of microwave irradiation and solid-phase synthesis.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been used extensively in scientific research, particularly in the fields of neuroscience and oncology. In neuroscience, N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been used as a TSPO ligand to study the role of TSPO in neuroinflammation, neurodegeneration, and neuroprotection. In oncology, N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been used to study the role of TSPO in cancer cell proliferation, migration, and invasion. N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide has also been used as a PET imaging agent to visualize TSPO expression in vivo.

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-6-5-7-12(2)15(11)16-13(18)10-17-9-4-3-8-14(17)19/h3-9H,10H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHMXXZMRCYHFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C=CC=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B7468081.png)

![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)

![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)

![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)

![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)

![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)

![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)

![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)